molecular formula C22H18N2O2 B12921158 4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-2-yloxy)ethyl)- CAS No. 138841-13-1

4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-

Cat. No.: B12921158
CAS No.: 138841-13-1
M. Wt: 342.4 g/mol
InChI Key: FARJEKNNKAZZES-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- typically involves multiple steps

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Biphenyl Ether Substituent: The biphenyl ether substituent can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a biphenyl ether derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinazolinone core or the biphenyl ether moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.

Scientific Research Applications

    Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can be compared with other quinazolinone derivatives and biphenyl ether compounds. Similar compounds include:

    4(3H)-Quinazolinone, 3-(2-phenylethyl)-: This compound lacks the biphenyl ether substituent, making it less complex and potentially less active in certain applications.

    4(3H)-Quinazolinone, 3-(2-(4-methoxyphenyl)ethyl)-: This derivative features a methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity.

    4(3H)-Quinazolinone, 3-(2-(4-chlorophenyl)ethyl)-: The presence of a chlorine atom can enhance the compound’s reactivity and potentially its biological activity.

The uniqueness of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- lies in its specific substitution pattern, which can confer distinct properties and activities compared to other similar compounds.

Properties

CAS No.

138841-13-1

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

3-[2-(2-phenylphenoxy)ethyl]quinazolin-4-one

InChI

InChI=1S/C22H18N2O2/c25-22-19-11-4-6-12-20(19)23-16-24(22)14-15-26-21-13-7-5-10-18(21)17-8-2-1-3-9-17/h1-13,16H,14-15H2

InChI Key

FARJEKNNKAZZES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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